![molecular formula C10H19NO2 B3180941 (S)-tert-Butyl 2-amino-3-cyclopropylpropanoate CAS No. 457059-27-7](/img/structure/B3180941.png)
(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate
Overview
Description
(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate is a chiral compound with a cyclopropyl group attached to the alpha carbon of an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-amino-3-cyclopropylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a cyclopropyl-containing amino acid derivative.
Protection of Amino Group: The amino group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Formation of Ester: The protected amino acid is then esterified to form the desired tert-butyl ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Automated Purification Systems: To streamline the purification process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Synthetic Route Overview
Starting Material | Reagents | Yield | Conditions |
---|---|---|---|
Cyclopropylacetic acid | Tert-butylamine | 62% | DMF, 0 - 20°C, 2 hours |
EDC·HCl, TEA, HOBt·H2O |
Medicinal Chemistry
(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate has been investigated for its potential as a drug scaffold in the development of pharmaceuticals targeting neurological disorders and viral infections.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, including those related to SARS-CoV-2. For instance, a derivative of this compound was shown to effectively inhibit the main protease (Mpro) of SARS-CoV-2, demonstrating promising antiviral activity .
Organic Synthesis
The compound serves as a versatile chiral building block in asymmetric synthesis. Its unique structure allows for the induction of chirality in target molecules, making it valuable in the pharmaceutical industry for creating enantiomerically pure compounds.
Material Science
In material science, this compound is explored for its potential application in synthesizing advanced materials and polymers with tailored properties.
Antiviral Activity Against SARS-CoV-2
A recent study highlighted the effectiveness of a diastereomer derived from this compound as an inhibitor of SARS-CoV-2 Mpro. The compound displayed significant antiviral properties with an EC50 value of approximately 1.3 μM and demonstrated good pharmacokinetic profiles when administered via inhalation or orally .
Chiral Catalysis
The compound has been employed in various asymmetric synthesis reactions as a chiral catalyst. Its ability to influence the stereochemistry of reactions allows chemists to produce specific enantiomers that are crucial for drug efficacy and safety.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-amino-3-cyclopropylpropanoate: Similar structure but with a methyl ester group instead of a tert-butyl group.
(S)-Ethyl 2-amino-3-cyclopropylpropanoate: Similar structure but with an ethyl ester group.
Uniqueness
(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This makes it a valuable intermediate in the synthesis of specific pharmaceutical and organic compounds.
Biological Activity
(S)-tert-Butyl 2-amino-3-cyclopropylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl group attached to an amino acid backbone with a cyclopropyl substituent. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Compounds with similar structures often exhibit:
- Receptor Binding : Many derivatives bind to neurotransmitter receptors, potentially modulating neurotransmission.
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways related to neurotransmitter synthesis and degradation.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Neuroprotective Properties : Preliminary studies suggest potential protective effects against neurodegenerative conditions.
- Antimicrobial Activity : Analogous compounds have shown efficacy against various bacterial strains, indicating a possible role in treating infections.
Case Studies
-
Neuroprotective Studies :
- A study investigated the neuroprotective effects of this compound in cellular models of oxidative stress. Results indicated a reduction in neuronal cell death and preservation of mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases.
-
Antimicrobial Efficacy :
- In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations, highlighting its potential as an antimicrobial agent.
Comparative Analysis
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-cyclopropylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)6-7-4-5-7/h7-8H,4-6,11H2,1-3H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKUJSHNLSHNJR-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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